
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- is a complex organic compound with a unique structure that combines a propenamide backbone with a hydroxy-methoxyphenyl group and an imidazolyl-ethyl substituent. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- typically involves multi-step organic reactions. The process begins with the preparation of the hydroxy-methoxyphenyl intermediate, followed by the introduction of the propenamide group through amide bond formation. The final step involves the addition of the imidazolyl-ethyl substituent under controlled conditions to ensure the correct (E)-configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include ketones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to active sites, while the imidazolyl-ethyl substituent enhances the compound’s affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (Z)-
- 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)methyl)-, (E)-
- 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)-, (E)-
Uniqueness
The (E)-configuration of 2-Propenamide, 3-(3-hydroxy-4-methoxyphenyl)-N-(2-(1H-imidazol-4-yl)ethyl)- imparts unique chemical and biological properties compared to its (Z)-isomer and other similar compounds. The specific arrangement of functional groups in the (E)-isomer enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
87194-76-1 |
|---|---|
Molekularformel |
C15H17N3O3 |
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C15H17N3O3/c1-21-14-4-2-11(8-13(14)19)3-5-15(20)17-7-6-12-9-16-10-18-12/h2-5,8-10,19H,6-7H2,1H3,(H,16,18)(H,17,20)/b5-3+ |
InChI-Schlüssel |
WSWRSIRDNVKILE-HWKANZROSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CN=CN2)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CN=CN2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


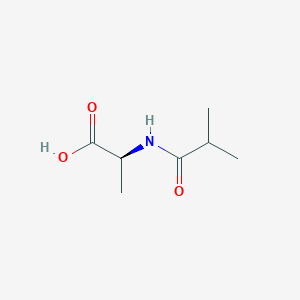

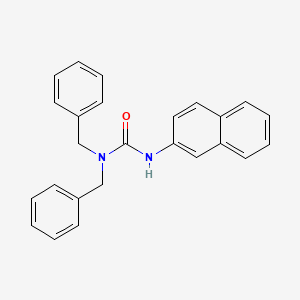
acetate](/img/structure/B14423951.png)
![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
![2-(2H-1,3-Dithiol-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14423964.png)
![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)
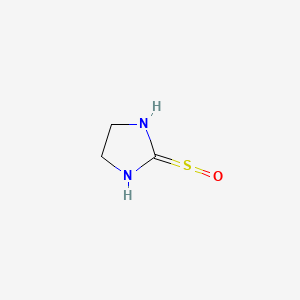
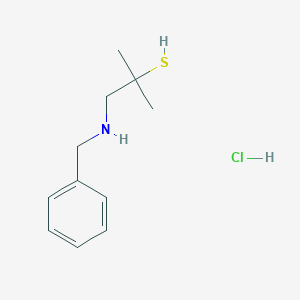
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
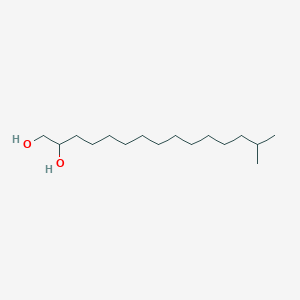
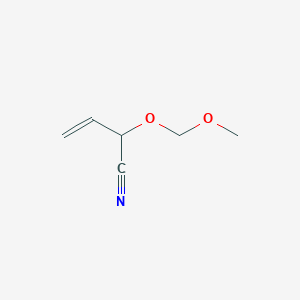
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
